2-Ethyl-2-hexenal

Description

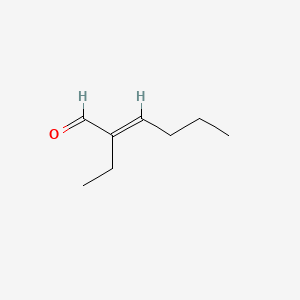

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-ethylhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLMCYQHBRSDND-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\CC)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethyl-3-propylacrolein is a yellow liquid. Floats on water. (USCG, 1999), Yellow liquid with a powerful odor; [Hawley] | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethyl-2-hexen-1-al | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

347 °F at 760 mmHg (NTP, 1992), 175 °C | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

155 °F (NTP, 1992), 155 °F OC | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER: 0.07 G/100 ML | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.857 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8518 | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR=1) | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1 MM HG AT 20 °C | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethyl-2-hexen-1-al | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, YELLOW LIQUID | |

CAS No. |

645-62-5, 64344-45-2 | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethyl-3-propylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3-propylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064344452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-hexenal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexenal, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-ethylhex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YL9T443B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYL-3-PROPYLACROLEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-2-hexenal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Ethyl-2-hexenal. The information is curated for professionals in research and development, with a focus on delivering precise, quantitative data and detailed experimental protocols.

Chemical Structure and Identification

This compound is an unsaturated aldehyde, specifically a monounsaturated fatty aldehyde, characterized by a hex-2-enal backbone with an ethyl substituent at the second carbon position.[1] It is also known by synonyms such as 2-Ethyl-3-propylacrolein and α-Ethyl-β-propylacrolein.[2][3] The structure contains a carbon-carbon double bond in conjugation with the aldehyde functional group, which dictates its chemical reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (E)-2-ethylhex-2-enal | [4] |

| CAS Number | 645-62-5 | [2][5][6] |

| Molecular Formula | C₈H₁₄O | [2][4][5][6][7] |

| Molecular Weight | 126.20 g/mol | [8] |

| SMILES String | CCCC=C(CC)C=O | [4][5][6] |

| InChI Key | PYLMCYQHBRSDND-SOFGYWHQSA-N | [4][5][7] |

| InChI String | InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+ |[4][7] |

Physicochemical Properties

This compound is a colorless to yellowish liquid with a characteristic sharp, powerful, and irritating odor.[1][8] It is a combustible liquid and is considered stable under ambient storage conditions.[1][9]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Appearance | Colorless to yellowish liquid | Ambient | [1][8][9] |

| Boiling Point | 175 - 179 °C | 760 mmHg | [1][5][8][10] |

| Density | 0.85 g/cm³ | 20 °C | [5][8] |

| Flash Point | 68 °C (154.4 °F) | Closed Cup | [5][8] |

| Vapor Pressure | 1.173 mmHg | 25 °C (estimated) | [10] |

| Solubility | Low in water (< 1 mg/mL) | Ambient | [8] |

| logP (o/w) | 2.32 - 2.72 | Estimated | [5][10] |

| Refractive Index | 1.431 | Not Specified |[5] |

Synthesis and Reactivity

This compound is a key intermediate in various industrial chemical syntheses. Its reactivity is dominated by the aldehyde functional group and the conjugated C=C double bond.

Industrially, this compound is produced from n-butyraldehyde through a base-catalyzed aldol (B89426) condensation reaction, followed by dehydration.[8][9] This process is fundamental to the production of 2-ethylhexanol, a precursor for plasticizers.[8][11]

This compound undergoes several important reactions, including hydrogenation and oxidation.

-

Hydrogenation: The compound can be selectively hydrogenated. The C=C double bond is typically reduced first to yield 2-ethylhexanal, followed by the reduction of the aldehyde group to produce the industrially significant alcohol, 2-ethylhexanol.[8][12]

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids.[1] this compound can be oxidized to form 2-ethyl-2-hexenoic acid, which has noted antifungal properties.[9]

-

Self-Condensation: Like many aldehydes, it can undergo self-condensation or polymerization reactions, which are often catalyzed by acids and are exothermic.[1][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. The following sections outline protocols for the synthesis and catalytic hydrogenation of this compound.

This protocol is based on a method for the condensation of n-butyraldehyde using a solid base catalyst.[14]

-

Reactor Setup: Pack 10g of a solid base catalyst (e.g., Mg/Al Oxide) into a fixed-bed reactor. Purge the system with nitrogen.

-

Solvent Introduction: Add 2-ethylhexanol as a solvent to completely wet the catalyst.

-

Reaction Conditions: Set the reactor temperature between 80-220 °C and the pressure between 0.1-1.0 MPa.[14]

-

Reactant Feed: Introduce n-butyraldehyde at a defined flow rate (e.g., 10 g/h). The mass ratio of 2-ethylhexanol to n-butyraldehyde can range from 0.1 to 10.[14]

-

Reaction: The condensation and dehydration of n-butyraldehyde occur in the reactor to form this compound.

-

Product Separation: The reaction product is distilled at 100-110 °C under 0.1-0.15 MPa to separate unreacted n-butyraldehyde, which is recycled.[14]

-

Purification: The resulting mixture of this compound and 2-ethylhexanol is condensed and purified using chromatographic separation to yield the final product.[14]

This protocol describes the consecutive hydrogenation of this compound using a nickel-based catalyst in a fixed-bed reactor, based on a kinetic study.[12]

-

Catalyst Preparation: Synthesize a nickel-based catalyst (e.g., 50% NiO supported on a carrier like Cab-O-Sil).

-

Reactor Setup: Load the synthesized catalyst into a fixed-bed reactor.

-

Reaction Conditions: Set the reaction temperature to 100-120 °C and the pressure to 30 bar.[12]

-

Reaction Execution: Introduce this compound into the reactor over the catalyst bed. The hydrogenation proceeds in two steps: first the C=C bond is reduced, then the C=O bond.

-

Monitoring and Analysis: The reaction progress is monitored by taking samples over time. The composition of the product mixture (containing this compound, 2-ethylhexanal, and 2-ethylhexanol) is analyzed using Gas Chromatography (GC).[12]

-

Kinetic Analysis: Use the concentration data at different temperatures to determine the reaction order and calculate the activation energies for both hydrogenation steps. The activation energy for the hydrogenation of the C=C bond is approximately 33.66 kJ/mol, while the subsequent hydrogenation of the C=O bond is higher at 58.39 kJ/mol.[8][12]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra are not reproduced here, data for this compound is available in various databases. This includes Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[15][16][17] Researchers are encouraged to consult resources such as the NIST WebBook and ChemicalBook for detailed spectral data.[2][15][16][17]

Safety and Handling

This compound is a combustible liquid and presents several health hazards.[1][9] It is a skin and eye irritant; prolonged contact with the liquid may cause burns.[8][9] It may also cause an allergic skin reaction.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For fires, dry chemical, carbon dioxide, or halon extinguishers are recommended.[9]

References

- 1. This compound | 645-62-5 [chemicalbook.com]

- 2. 2-Hexenal, 2-ethyl- [webbook.nist.gov]

- 3. 2-Hexenal, 2-ethyl- (CAS 645-62-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. PubChemLite - this compound (C8H14O) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CAS#:645-62-5 | Chemsrc [chemsrc.com]

- 6. 2-Ethylhex-2-Enal | C8H14O | CID 12582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-2-Ethylhex-2-enal [webbook.nist.gov]

- 8. This compound (CAS 645-62-5)|High-Purity Research Chemical [benchchem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]

- 11. 2-Ethylhexanal - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN103864587A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 15. This compound(645-62-5) IR Spectrum [m.chemicalbook.com]

- 16. 2-Hexenal, 2-ethyl- [webbook.nist.gov]

- 17. 2-Hexenal, 2-ethyl- [webbook.nist.gov]

The Aldol Condensation of Butanal: A Mechanistic Pathway to 2-Ethyl-2-hexenal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aldol (B89426) condensation of butanal (commonly known as n-butyraldehyde) is a cornerstone of industrial organic synthesis, primarily for the production of 2-ethylhexanol, a vital precursor for plasticizers, coatings, and adhesives. The key intermediate in this process is 2-ethyl-2-hexenal, formed through a self-condensation reaction. This guide provides a detailed examination of the underlying mechanism, relevant quantitative data from various catalytic systems, and experimental protocols for its synthesis.

Core Mechanism: A Step-by-Step Analysis

The formation of this compound from butanal is a base-catalyzed self-aldol condensation.[1][2] The reaction proceeds through three principal stages: the formation of an enolate ion, a subsequent nucleophilic attack to form an aldol addition product, and finally, a dehydration step to yield the α,β-unsaturated aldehyde.[1][3][4]

-

Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from a butanal molecule. This deprotonation results in the formation of a resonance-stabilized enolate.[1][4] This enolate is in equilibrium with the parent aldehyde under the reaction conditions.[3]

-

Aldol Addition: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second butanal molecule.[3] This carbon-carbon bond-forming step leads to a tetrahedral intermediate, which is subsequently protonated by a water molecule (formed in the initial step) to yield the β-hydroxy aldehyde, 2-ethyl-3-hydroxyhexanal.[1][4][5][6]

-

Dehydration: The aldol addition product, 2-ethyl-3-hydroxyhexanal, is then dehydrated to form the final product, this compound.[1] Under basic conditions and often with heating, a second α-hydrogen is abstracted to form another enolate. This is followed by the elimination of a hydroxide ion in an E1cB-type mechanism, resulting in the formation of a double bond conjugated with the carbonyl group.[3][4][7]

The overall reaction can be summarized as the conversion of two molecules of butanal into one molecule of this compound and one molecule of water.[8]

Visualization of the Reaction Pathway

The following diagram illustrates the sequential steps of the base-catalyzed aldol condensation of butanal.

Caption: Base-catalyzed self-condensation of butanal to form this compound.

Quantitative Data Summary

The synthesis of this compound has been explored under various conditions, employing both homogeneous and heterogeneous catalysts. The following tables summarize key quantitative data from different experimental setups.

Table 1: Homogeneous Catalysis Conditions

| Catalyst | Temperature (°C) | Pressure (MPa) | Butanal Conversion (%) | This compound Yield (%) | Reference |

|---|---|---|---|---|---|

| Aqueous Caustic | 80 - 140 | Not Specified | Not Specified | Not Specified | [9] |

| Alkaline Catalyst | Not Specified | Not Specified | Not Specified | Not Specified |[10] |

Table 2: Heterogeneous (Solid Base) Catalysis Conditions

| Catalyst | Temperature (°C) | Pressure (MPa) | Butanal Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| MgO-Al₂O₃ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [11] |

| KF-γ-Al₂O₃ | 120 | Not Specified | 99.0 | 98.1 | 99.1 | [12] |

| NaX Zeolite | 150 | 0.1 (1 atm) | Not Specified | Not Specified | >98.5 | [13] |

| MgO-Al₂O₃ | 80 - 200 | Not Specified | >90 | Not Specified | Not Specified | [14] |

| Solid Alkali | 80 - 220 | 0.1 - 1.0 | Not Specified | 96 | Not Specified | [11] |

| Basic Alkali Metal on Inert Support | >175 | 0.7 (7 bar) | Not Specified | Not Specified | Not Specified |[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific investigation. Below are protocols derived from patented and published synthesis methods.

Protocol 1: Liquid-Phase Condensation with Solid Alkali Catalyst

This protocol is adapted from a method designed for high yield and catalyst stability.[11]

Materials:

-

n-Butyraldehyde

-

2-Ethylhexanol (solvent)

-

Solid alkali catalyst (e.g., MgO/Al₂O₃ with Mg/Al ratio of 1.25)

-

Nitrogen gas

Equipment:

-

Fixed-bed reactor

-

High-pressure liquid pump

-

Back-pressure regulator

-

Distillation apparatus

-

Gas chromatograph (for analysis)

Procedure:

-

Pack the fixed-bed reactor with 10g of the MgO/Al₂O₃ solid base catalyst.

-

Purge the reactor with nitrogen gas.

-

Set the reaction temperature to 180°C.

-

Introduce 2-ethylhexanol as a solvent to completely wet the catalyst bed.

-

Set the reaction pressure to 0.5 MPa using the back-pressure regulator.

-

Continuously feed n-butyraldehyde into the reactor at a rate of 10 g/h. The mass ratio of 2-ethylhexanol to butanal should be maintained at 6.

-

The reaction product mixture exits the reactor and is directed to a distillation unit.

-

The distillation is performed at 110°C and 0.12 MPa to separate unreacted butanal, which is recycled back to the reactor.

-

The resulting two-phase mixture (organic and aqueous) is collected. The organic phase, containing this compound and 2-ethylhexanol, is separated for further purification or analysis.

-

Analyze the composition of the reaction products using gas chromatography to determine conversion and yield.[11]

Protocol 2: Vapor-Phase Condensation over NaX Zeolite

This protocol describes a gas-phase reaction, which can avoid issues associated with aqueous caustic solutions.[13]

Materials:

-

n-Butyraldehyde

-

NaX zeolite catalyst

Equipment:

-

Fixed-bed, integral-flow reactor

-

Vaporizer

-

Condenser

-

Gas chromatograph with a Flame Ionization Detector (FID)

Procedure:

-

Place a known amount of NaX zeolite catalyst into the fixed-bed reactor.

-

Heat the reactor to the desired reaction temperature (e.g., 150°C) under a flow of an inert gas.

-

Vaporize n-butyraldehyde and pass it through the catalyst bed at atmospheric pressure (0.1 MPa).

-

Maintain a constant flow rate of the butanal vapor.

-

The product stream exiting the reactor is cooled in a condenser to liquefy the products.

-

Collect samples of the condensate periodically for analysis.

-

Analyze the samples by gas chromatography to determine the conversion of butanal and the selectivity towards this compound and other byproducts.

Logical Workflow for Catalyst Screening

The selection of an optimal catalyst is paramount for maximizing yield and selectivity. The following workflow outlines a logical approach to catalyst screening for this reaction.

Caption: A logical workflow for the screening and optimization of catalysts.

References

- 1. Aldol condensation of butanal | Filo [askfilo.com]

- 2. Self-condensation - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. 2-Ethyl-3-hydroxyhexanal;hydrate | C8H18O3 | CID 88009960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethyl-3-hydroxyhexanal | C8H16O2 | CID 10324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. CA2351475A1 - Aldol condensation - Google Patents [patents.google.com]

- 10. CN102260149B - Preparation process of 2-ethyl hexenal and 2-ethyl hexanol - Google Patents [patents.google.com]

- 11. CN103864587A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US5144089A - this compound by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]

The Elusive Presence of 2-Ethyl-2-hexenal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-hexenal, a volatile organic compound, has been a subject of interest in various industrial applications. However, its natural occurrence in the plant kingdom remains a topic of limited scientific exploration. This technical guide delves into the current understanding of this compound in plants, addressing its biosynthesis, potential signaling roles, and the analytical methodologies for its detection. It is important to note that while the presence of its isomer, (E)-2-hexenal (trans-2-hexenal), is well-documented as a significant green leaf volatile, quantitative data for this compound in plants are exceptionally scarce in published literature. This guide, therefore, synthesizes the available information on related compounds to provide a comprehensive overview for researchers.

Natural Occurrence and Quantitative Data

Despite extensive research into plant volatiles, specific quantitative data on the natural occurrence of this compound across different plant species is largely absent from scientific literature. The majority of studies focus on the more abundant C6 green leaf volatiles, particularly (E)-2-hexenal. While it is plausible that this compound may exist in trace amounts in some plant essential oils or as a minor component of their volatile profiles, there is a clear lack of dedicated studies to quantify its presence. This significant data gap highlights an area for future research in plant metabolomics.

For context, the concentration of the related compound, (E)-2-hexenal, has been reported in various fruits. For instance, in mature grape berries of several Vitis vinifera L. cultivars, the concentration of (E)-2-hexenal was found to range from 65.81 to 365.28 µg/L[1]. This data for a related isomer underscores the type of quantitative analysis that is currently missing for this compound.

Biosynthesis of C8 Aldehydes in Plants

While a specific biosynthetic pathway for this compound in plants has not been elucidated, it is hypothesized to arise from the lipoxygenase (LOX) pathway, which is responsible for the formation of various fatty acid-derived volatile compounds. This pathway is initiated by the oxygenation of polyunsaturated fatty acids.

The biosynthesis of C6 aldehydes like (E)-2-hexenal is well-established and proceeds as follows:

-

Lipase Action: Membrane lipids are hydrolyzed by lipases to release free fatty acids, such as linolenic acid.

-

Lipoxygenase (LOX) Action: Linolenic acid is oxygenated by 13-lipoxygenase to form 13-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL) Action: 13-hydroperoxy-linolenic acid is cleaved by hydroperoxide lyase to produce (Z)-3-hexenal.

-

Isomerase Action: (Z)-3-hexenal is then isomerized to the more stable (E)-2-hexenal by a (Z)-3:(E)-2-hexenal isomerase.

It is conceivable that a similar pathway, utilizing a C10 fatty acid precursor, could lead to the formation of C8 aldehydes like this compound. However, the specific enzymes and intermediates involved in such a pathway in plants have yet to be identified.

References

2-Ethyl-2-hexenal: A Technical Guide to its Role as a Volatile Organic Compound in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-hexenal is a volatile organic compound (VOC) that contributes to the aroma and flavor profiles of various food products. Formed primarily through lipid oxidation and aldol (B89426) condensation reactions, its presence can signify changes in food quality during processing and storage. This technical guide provides an in-depth overview of this compound, covering its chemical properties, formation pathways in food, sensory characteristics, and analytical methodologies for its detection and quantification. Detailed experimental protocols and quantitative data, where available, are presented to support research and development in the food science and related industries.

Introduction

Volatile organic compounds are crucial in defining the sensory experience of food, influencing both desirable aromas and off-flavors. Among these, aldehydes are a significant class of compounds formed during the processing and storage of many food products. This compound (CAS No. 645-62-5), a C8 α,β-unsaturated aldehyde, has been identified as a minor constituent in certain foods, notably in raw and cooked meat.[1][2][3] Its formation is closely linked to the degradation of lipids, a common process in fat-containing foods. Understanding the formation, sensory impact, and analytical chemistry of this compound is essential for quality control, product development, and safety assessment in the food industry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct, sharp odor.[4] Its chemical structure features a carbon-carbon double bond conjugated with a carbonyl group, which contributes to its reactivity and sensory properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₄O | [5] |

| Molecular Weight | 126.20 g/mol | [5] |

| CAS Number | 645-62-5 | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Sharp, powerful, irritating, green, spicy, woody, minty | [4][6][7] |

| Boiling Point | 175-179 °C | [8] |

| Flash Point | 68 °C (closed cup) | [9] |

| Density | 0.85 g/cm³ at 20 °C | [9] |

| Solubility in Water | 586 mg/L at 25 °C (experimental) | [10] |

| LogP (o/w) | 2.718 (estimated) | [8] |

Formation Pathways in Food

The presence of this compound in food is primarily attributed to two main chemical pathways: lipid oxidation and aldol condensation.

Lipid Oxidation

Lipid oxidation is a major series of chemical reactions that leads to the deterioration of food quality.[11][12][13] Unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), are susceptible to oxidation, leading to the formation of hydroperoxides. These unstable intermediates then decompose into a complex mixture of secondary products, including a wide range of volatile aldehydes, ketones, and alcohols that contribute to off-flavors.[11][12][13] While the precise pathway from specific fatty acids to this compound is not extensively detailed in the available literature, it is understood to be a product of the breakdown of larger unsaturated fatty acids.

Aldol Condensation

Aldol condensation is another significant pathway for the formation of larger aldehydes from smaller ones.[10] This reaction involves the nucleophilic addition of an enolate ion from one aldehyde to the carbonyl carbon of another, followed by dehydration. In food systems, simpler aldehydes that are abundant products of lipid oxidation, such as butanal (butyraldehyde), can undergo self-condensation or cross-condensation to form more complex aldehydes like this compound.[2][14] The industrial synthesis of this compound is indeed based on the aldol condensation of n-butyraldehyde.[2]

Occurrence and Quantitative Data in Food

Direct quantitative data for this compound in a wide variety of food products is limited in the scientific literature. However, its presence has been confirmed in some food items, and data for structurally related and more commonly studied lipid oxidation-derived aldehydes are more readily available.

Table 2: Occurrence of this compound in Food

| Food Product | Presence | Method of Detection | Reference(s) |

| Raw Beef | Identified as a minor constituent | Not specified | [2][3] |

| Cooked Beef | Identified as a minor constituent | Not specified | [2][3] |

| Sous-vide Cooked Dairy Beef Round | 2-Ethylhexanal ethylene (B1197577) glycol acetal (B89532) identified (a derivative) | GC/MS | [8] |

Due to the scarcity of quantitative data for this compound, the following table presents concentrations of other common lipid oxidation-derived aldehydes in various food matrices to provide a comparative context.

Table 3: Concentration of Common Lipid Oxidation-Derived Aldehydes in Various Foods

| Aldehyde | Food Matrix | Concentration Range | Reference(s) |

| Hexanal | Oat Flakes (fresh) | 67 ± 3 µg/kg | [15] |

| Hexanal | Oat Flakes (aged) | 137 ± 4 to 398 ± 12 µg/kg | [15] |

| Hexanal | Dairy Powders | Correlated with "painty" & "oxidised" attributes | [13] |

| Heptanal | Dairy Powders | Correlated with "painty" & "oxidised" attributes | [13] |

| Pentanal | Dairy Powders | Correlated with "painty" & "oxidised" attributes | [13] |

| Octanal | Cooked Beef | Present | [1] |

| Nonanal | Cooked Beef | Present | [1] |

| (E)-2-Hexenal | Virgin Olive Oil | Varies with storage | [12] |

Sensory Properties and Flavor Profile

This compound is recognized for its potent and complex aroma profile. Its sensory characteristics are generally described as sharp, green, and somewhat spicy.

Table 4: Sensory Profile of this compound

| Attribute | Description | Reference(s) |

| Odor | Sharp, powerful, irritating, green, leafy, spicy, woody, minty | [4][6][7] |

| Flavor Contribution | Contributes to green and fruity notes in fragrances and flavors | [10] |

Analytical Methodologies

The standard and most effective technique for the analysis of this compound and other volatile aldehydes in food is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[13][16]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in a Food Matrix (e.g., Cooked Beef)

This protocol is a generalized procedure based on established methods for volatile aldehyde analysis in meat.[1][13][15]

1. Materials and Reagents:

-

Food Sample: Cooked beef, cooled and homogenized.

-

Internal Standard (IS): A suitable deuterated aldehyde or a compound not naturally present in the sample (e.g., 2-methyl-3-heptanone). Prepare a stock solution in methanol.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is commonly used for broad-range volatile analysis.

-

Headspace Vials: 20 mL glass vials with PTFE/silicone septa.

-

Saturated NaCl solution: To increase the volatility of the analytes.

-

GC-MS system: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5MS, HP-INNOWAX).

2. Sample Preparation:

-

Weigh 2-5 g of the homogenized cooked beef sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution.

-

Add 5 mL of saturated NaCl solution.

-

Immediately seal the vial with a PTFE/silicone septum and cap.

3. HS-SPME Procedure:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80 °C).

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

4. GC-MS Analysis:

-

After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption (e.g., 250 °C for 2-5 minutes) in splitless mode.

-

GC Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 3 minutes.

-

Ramp 1: Increase to 120 °C at a rate of 4 °C/minute.

-

Ramp 2: Increase to 220 °C at a rate of 8 °C/minute.

-

Ramp 3: Increase to 250 °C at a rate of 20 °C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-450.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

5. Data Analysis and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantify the concentration of this compound by constructing a calibration curve using standard solutions and the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Toxicological Information

This compound is classified as a skin and eye irritant.[2] Ingestion and inhalation can be toxic.[2] The oral LD50 in rats is reported as 3000 mg/kg.[8] As an α,β-unsaturated aldehyde, it has the potential to be reactive towards biological macromolecules.

Table 5: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3000 mg/kg | [8] |

| Acute Dermal Toxicity (LD50) | Guinea Pig | Dermal | >20 mL/kg | [8] |

| Irritation | - | Skin, Eye | Moderate irritant | [2] |

Conclusion

This compound is a volatile organic compound of interest in food science due to its contribution to the aroma of certain foods and its role as an indicator of lipid oxidation. Its formation through both lipid degradation and aldol condensation highlights the complex chemical changes that occur during food processing and storage. While its presence has been confirmed in foods such as beef, there is a clear need for more extensive quantitative research to fully understand its distribution across a wider range of food products and its precise impact on sensory perception. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for future investigations into this and other important volatile flavor compounds. For researchers and professionals in food science and drug development, a deeper understanding of compounds like this compound is crucial for ensuring product quality, safety, and consumer acceptance.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. digicomst.ie [digicomst.ie]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hexenal, 2-ethyl- [webbook.nist.gov]

- 6. This compound mixture of isomers, natural (US), = 95 645-62-5 [sigmaaldrich.com]

- 7. Food Science of Animal Resources [kosfaj.org]

- 8. Improving the Aromatic Profile of Plant-Based Meat Alternatives: Effect of Myoglobin Addition on Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. agronomy.emu.ee [agronomy.emu.ee]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Ethyl-2-hexenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hexenal is an unsaturated aldehyde of significant interest in various industrial and research applications. It serves as a key intermediate in the synthesis of 2-ethylhexanol, a precursor to plasticizers, and is also utilized in the manufacturing of insecticides and as a warning agent in leak detectors.[1] Its characteristic sharp, powerful, and irritating odor also lends it to applications in the fragrance industry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and relevant biological pathways, tailored for a scientific audience.

Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [3] |

| Molecular Weight | 126.20 g/mol | [3] |

| Boiling Point | 175 - 179 °C at 760 mmHg | [2] |

| Melting Point | 3.5 °C (estimate) | [3] |

| Density | 0.85 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 1.17 mmHg at 25 °C | [2] |

| Flash Point | 68 °C (closed cup) | [3] |

| Refractive Index | 1.431 | [3] |

| Solubility in Water | 586 mg/L at 25 °C | |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and acetone. | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sharp, powerful, irritating | [2] |

Chemical Properties and Reactivity

This compound is characterized by the presence of both an aldehyde functional group and a carbon-carbon double bond, which dictates its chemical reactivity.

-

Aldol (B89426) Condensation: It is synthesized via the aldol condensation of n-butyraldehyde.[1] It can also undergo self-condensation reactions, which are often catalyzed by acids.[4]

-

Oxidation: As an aldehyde, it is readily oxidized to form the corresponding carboxylic acid, 2-ethyl-2-hexenoic acid. This process can be initiated by exposure to air (autoxidation), which is often activated by light and catalyzed by transition metal salts.[4]

-

Hydrogenation: The carbon-carbon double bond and the aldehyde group can be hydrogenated. The hydrogenation of this compound to 2-ethylhexanol is a crucial industrial process.[5]

-

Reactivity with Oxidizing Agents: It can react with oxidizing materials.[1]

-

Stability: Technical grade this compound is stable under ambient conditions and during transport.[1]

Experimental Protocols

Synthesis of this compound via Aldol Condensation (Industrial Process)

The primary industrial synthesis of this compound involves the aldol condensation of n-butyraldehyde. The following is a general description of the process based on patent literature.

Methodology:

-

Reaction Setup: The reaction is typically carried out in a series of reactors. n-Butyraldehyde is used as the raw material.

-

Catalysis: An alkaline catalyst, such as a sodium hydroxide (B78521) solution, is used to catalyze the condensation and subsequent dehydration reactions.[6] Solid base catalysts, such as MgO-Al₂O₃, have also been employed.[7]

-

Reaction Conditions: The reaction temperature is maintained between 80-220 °C, and the pressure is kept between 0.1-1.0 MPa.[7]

-

Work-up and Purification: The reaction mixture, containing this compound, unreacted n-butyraldehyde, and water, is then subjected to distillation to separate the components.[7] Unreacted n-butyraldehyde is often recycled back into the reactor.[7] The final product can be further purified by fractional distillation.

Purification by Fractional Distillation

Due to its relatively high boiling point, fractional distillation under reduced pressure (vacuum distillation) is a suitable method for purifying this compound in a laboratory setting to prevent potential decomposition.

Methodology:

-

Apparatus: A standard fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Procedure:

-

The crude this compound is placed in the round-bottom flask with a stir bar.

-

The system is evacuated to the desired pressure.

-

The flask is gently heated while stirring.

-

The vapor will rise through the fractionating column, and the temperature at the distillation head should be monitored.

-

Fractions are collected based on their boiling points at the reduced pressure. The main fraction of this compound is collected when the temperature at the distillation head is stable.

-

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This compound can be analyzed using reverse-phase HPLC.

Methodology:

-

Column: A Newcrom R1 or a standard C18 column can be used.[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is used as the mobile phase.[8] Phosphoric acid can be added to the mobile phase; for mass spectrometry (MS) compatible methods, formic acid should be used instead.[8]

-

Detection: A UV detector is typically used for the analysis of α,β-unsaturated aldehydes. The specific wavelength for detection would be determined based on the UV absorbance maximum of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Methodology:

-

Sample Preparation: For samples in a complex matrix, headspace sampling or solid-phase microextraction (SPME) can be used to extract the volatile analyte.

-

GC Column: A non-polar column, such as one with a DB-5 or HP-5 stationary phase, is suitable for the separation.[9]

-

Temperature Program: A typical temperature program would start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum can be compared to a library for identification.

Biological Activity and Signaling Pathways

Antimicrobial and Antifungal Activity

This compound exhibits significant antimicrobial and antifungal properties.[1] This activity is a characteristic of many α,β-unsaturated aldehydes.

Mechanism of Action:

The primary mechanism of antimicrobial action is believed to be the disruption of the cell membrane.[10][11] The lipophilic nature of the molecule allows it to penetrate the lipid bilayer of bacterial and fungal cells, leading to increased membrane permeability and leakage of cellular contents.[10][11] The α,β-unsaturated aldehyde moiety can also react with cellular nucleophiles, such as sulfhydryl groups in proteins, further contributing to its antimicrobial effects.

Caption: Logical workflow of the antimicrobial action of this compound.

Metabolic Pathways

This compound is a key intermediate in the industrial production of 2-ethylhexanol. The synthesis and subsequent hydrogenation represent a critical chemical pathway.

Caption: Synthesis of this compound and its hydrogenation to 2-ethylhexanol.

Furthermore, an integrated biocatalytic and chemocatalytic pathway for the synthesis of 2-ethylhexanol from glucose has been proposed, where this compound is a key intermediate.

Caption: Integrated pathway for 2-ethylhexanol synthesis from glucose.

Toxicology and Safety

This compound is considered a moderate skin and eye irritant.[1] Inhalation and ingestion can be toxic.[1] Due to its flammability, appropriate safety precautions should be taken when handling this compound. While there is a lack of extensive data on its carcinogenicity, it did not induce gene mutations in Salmonella typhimurium in the Ames test.[1] No data on its metabolism or toxicokinetics in humans were found.[1]

Conclusion

This compound is a versatile α,β-unsaturated aldehyde with well-defined physical and chemical properties. Its reactivity makes it a valuable intermediate in chemical synthesis, particularly for the production of 2-ethylhexanol. Its biological activity as an antimicrobial and antifungal agent is also of significant interest. This guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields. Further research into its biological interactions and potential therapeutic applications is warranted.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]

- 3. This compound | CAS#:645-62-5 | Chemsrc [chemsrc.com]

- 4. This compound | 645-62-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102260149B - Preparation process of 2-ethyl hexenal and 2-ethyl hexanol - Google Patents [patents.google.com]

- 7. CN103864587A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. 2-Hexenal, 2-ethyl- [webbook.nist.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Ethyl-2-hexenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Ethyl-2-hexenal (CAS No. 645-62-5), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.38 | Singlet | 1H | Aldehyde proton (-CHO) |

| 6.35 | Triplet | 1H | Vinylic proton (=CH-) |

| 2.30 | Quartet | 2H | Methylene protons adjacent to the double bond (-CH₂-CH=) |

| 2.15 | Quintet | 2H | Methylene protons (-CH₂-CH₂-CH=) |

| 1.05 | Triplet | 3H | Methyl protons of the ethyl group (-CH₂-CH₃) |

| 0.95 | Triplet | 3H | Methyl protons of the hexenal (B1195481) chain (-CH₂-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

-

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 195.2 | C=O | Aldehyde carbonyl carbon |

| 154.9 | C | Quaternary vinylic carbon |

| 149.8 | CH | Tertiary vinylic carbon |

| 25.4 | CH₂ | Methylene carbon in the hexenal chain |

| 22.8 | CH₂ | Methylene carbon of the ethyl group |

| 21.7 | CH₂ | Methylene carbon in the hexenal chain |

| 13.9 | CH₃ | Methyl carbon of the hexenal chain |

| 12.4 | CH₃ | Methyl carbon of the ethyl group |

Infrared (IR) Spectroscopy

-

Sample Phase: Liquid Film (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 2870 | Medium | C-H stretch (alkane) |

| 2720 | Weak | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (conjugated aldehyde) |

| 1640 | Medium | C=C stretch (alkene) |

| 1460 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI)

-

Source Temperature: 230 °C

-

Sample Temperature: 150 °C

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 126 | 45 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M - CHO]⁺ |

| 81 | 60 | [M - C₂H₅O]⁺ |

| 69 | 55 | [C₅H₉]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

| 29 | 90 | [CHO]⁺ or [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of liquid this compound (approximately 10-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a clean, dry 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium (B1214612) signal of the CDCl₃. The magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.

-

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: The prepared salt plates are placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is then recorded.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct injection.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Toxicological Profile of 2-Ethyl-2-hexenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-Ethyl-2-hexenal (CAS No. 645-62-5), a volatile organic compound with applications as a fragrance ingredient, flavoring agent, and in chemical synthesis. This document summarizes key toxicological data, details relevant experimental methodologies, and elucidates the potential mechanisms of toxicity through metabolic and signaling pathway diagrams.

Executive Summary

This compound exhibits moderate acute toxicity via the oral route and is a skin and eye irritant. While it has not been found to be mutagenic in the Ames test, its classification as an α,β-unsaturated aldehyde suggests a potential for electrophilic interactions with biological macromolecules. The primary detoxification pathways are anticipated to involve enzymatic oxidation, reduction, and glutathione (B108866) conjugation. At a cellular level, this compound may modulate key signaling pathways involved in cellular defense and inflammation, such as the Nrf2-Keap1, NF-κB, and MAPK pathways. This guide is intended to serve as a foundational resource for professionals involved in the safety assessment and development of products containing this compound.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 3 g/kg | [No specific reference found] |

Table 1: Acute Toxicity of this compound

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Irritant | [No specific reference found] |

| Eye Irritation | Rabbit | Irritant | [No specific reference found] |

Table 2: Irritation Data for this compound

| Assay | Strains | Metabolic Activation | Dose Range | Result | Reference |

| Ames Test | S. typhimurium TA97, TA98, TA100, TA1535 | With and without S9 mix | 3 - 666 µ g/plate | Not Mutagenic | [1] |

Table 3: Genotoxicity of this compound

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on standard OECD guidelines and common laboratory practices.

Acute Oral Toxicity (LD₅₀)

The acute oral toxicity of this compound is typically determined using a method aligned with the OECD Test Guideline 401, 420, 423, or 425. A common approach involves the following steps:

-

Animal Selection: Healthy, young adult rats of a single strain are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. A range of at least three dose levels is typically used to elicit a range of toxic effects and mortality rates.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods.

Skin Irritation

Skin irritation potential is assessed following protocols similar to the OECD Test Guideline 404.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of the skin and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: Skin reactions are scored according to a standardized grading system.

Ames Test (Bacterial Reverse Mutation Assay)

The mutagenic potential of this compound is evaluated using the Ames test, based on the principles of OECD Test Guideline 471.

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

-

Exposure: The test compound is incubated with the bacterial strains in the presence or absence of S9 mix.

-

Plating: The treated bacterial cultures are plated on minimal glucose agar (B569324) plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertants.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The in vivo comet assay is used to assess DNA damage in cells from various organs of animals exposed to a test substance, following OECD Test Guideline 489.

-

Animal Dosing: Animals (typically rodents) are administered the test substance, usually via the intended route of human exposure.

-

Tissue Collection: At appropriate time points after dosing, various tissues (e.g., liver, blood) are collected.

-

Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

-

Embedding in Agarose (B213101): The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

-

Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) migrates from the nucleoid towards the anode, forming a "comet" shape.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Scoring: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Metabolic and Signaling Pathways

The toxicological effects of this compound are intrinsically linked to its metabolism and its interaction with cellular signaling pathways. As an α,β-unsaturated aldehyde, its reactivity is a key determinant of its biological activity.

Metabolic Pathways

The metabolism of this compound is expected to proceed through three primary pathways aimed at detoxification and elimination.

Caption: Metabolic fate of this compound.

-

Oxidation: Aldehyde dehydrogenases (ALDHs) can oxidize the aldehyde group to a carboxylic acid, forming 2-Ethyl-2-hexenoic acid.

-

Reduction: Carbonyl reductases can reduce the aldehyde group to an alcohol, yielding 2-Ethyl-2-hexen-1-ol.

-

Glutathione Conjugation: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack by glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This is a major detoxification pathway for many α,β-unsaturated aldehydes.

Cellular Signaling Pathways

The electrophilic nature of this compound suggests that it can interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating the function of key signaling pathways.

α,β-Unsaturated aldehydes are known inducers of the Nrf2-Keap1 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.

Caption: Activation of the Nrf2-Keap1 pathway by this compound.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Electrophiles like this compound can covalently modify cysteine residues on Keap1, leading to a conformational change that inhibits its ability to target Nrf2 for degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of phase II detoxification enzymes and antioxidant proteins.

α,β-Unsaturated aldehydes can also modulate inflammatory signaling pathways such as NF-κB and MAPK. The interaction can be complex, leading to either activation or inhibition depending on the specific context and cell type.

Caption: Potential modulation of NF-κB and MAPK pathways.

This compound may interact with components of the NF-κB and MAPK signaling cascades. For instance, it could potentially modify cysteine residues in IKK (IκB kinase) or upstream kinases in the MAPK pathway, leading to altered inflammatory gene expression. The precise effects (pro- or anti-inflammatory) are likely to be cell-type and context-dependent.

Conclusion